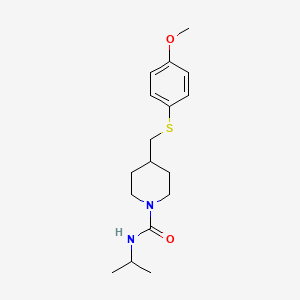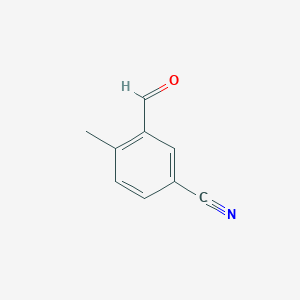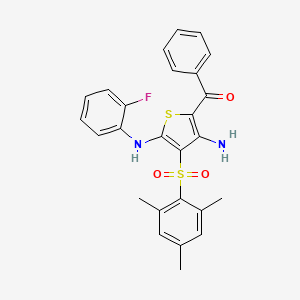
N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit diverse biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial and Antifungal Activities
N-substituted sulfonamide compounds, including those with a naphthalene-2-sulfonamide structure, have been researched for their potential antibacterial and antifungal properties. Studies like the one by Shambuling et al. (2015) have synthesized and characterized various metal complexes derived from thiazole and naphthalene to evaluate their antimicrobial activities (Shambuling, Nagesh, Sumangala, & Neelakanthayya, 2015).
Superoxide Dismutase Mimics
Dinuclear copper(II) complexes using N-substituted sulfonamide ligands, which includes derivatives similar to N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide, have been investigated as superoxide dismutase (SOD) mimics. This research, conducted by Cejudo-Marín et al. (2004), explores the structural, magnetic properties, and EPR spectra of these compounds, which show promise in mimicking SOD activity (Cejudo-Marín et al., 2004).
Chelating Agents for Copper Detection
Sulfonamide derivatives, including those structurally similar to the compound , have been used in developing methods for the spectrophotometric determination of copper(II). Bazel et al. (2018) introduced novel thiazolylazo dyes for detecting copper in water samples, highlighting the potential use of such compounds in environmental monitoring (Bazel, Tupys, Ostapiuk, Tymoshuk, Imrich, & Šandrejová, 2018).
Protein Binding Studies
Compounds like this compound have been used in studies investigating protein binding. For example, Jun et al. (1971) used a similar sulfonamide compound to examine its binding to bovine serum albumin, providing insights into the interactions between these molecules and proteins (Jun, Mayer, Himel, & Luzzi, 1971).
Theoretical and Structural Analysis
Theoretical and structural analysis of sulfonamide compounds, including their NBO, HOMO-LUMO, and X-ray structural characterization, has been a focus in studies like Sarojini et al. (2012). Such analyses provide deeper insights into the molecular geometry and electronic properties of these compounds (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Fluorescence Sensing and Imaging
Naphthalene-based sulfonamide compounds have been investigated for their potential in fluorescence sensing and imaging, particularly in detecting ions like Al3+. Mondal et al. (2015) developed a naphthalene-based sulfonamide Schiff base that showed significant fluorescence enhancement in the presence of Al3+, suggesting its use in biological imaging (Mondal, Bhanja, Ojha, Mondal, Chattopadhyay, & Sinha, 2015).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets inducing biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c1-16-5-4-8-19(13-16)22-24-20(15-27-22)11-12-23-28(25,26)21-10-9-17-6-2-3-7-18(17)14-21/h2-10,13-15,23H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWABJPGWDUTAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{(4-methylphenyl)[2-oxo-2-(phenylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2359203.png)




![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2359210.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359211.png)

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2359218.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2359221.png)

